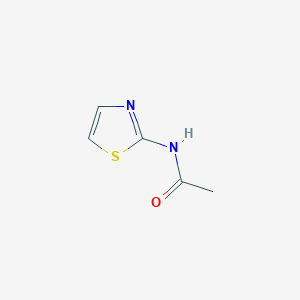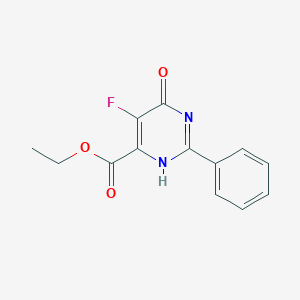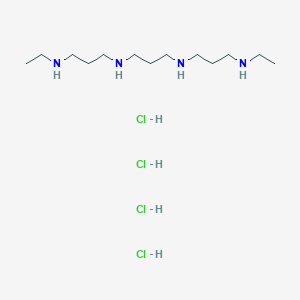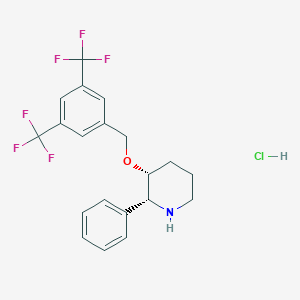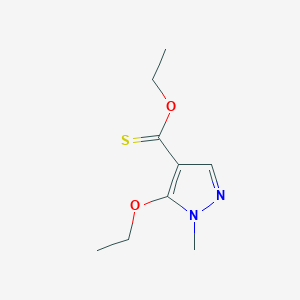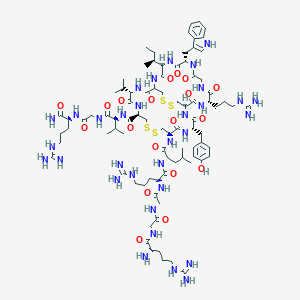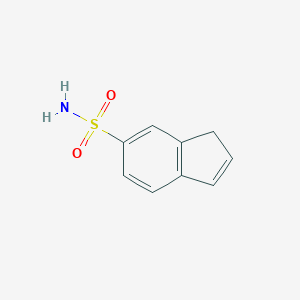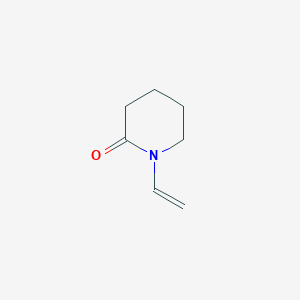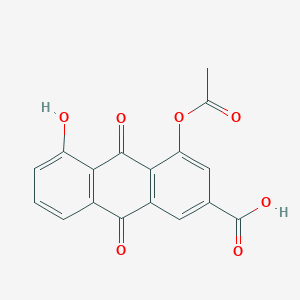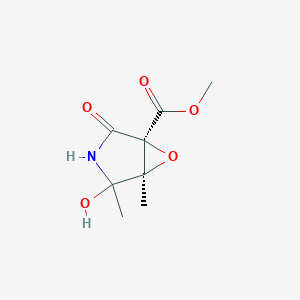
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam, also known as DMEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMEMB is a cyclic lactam that contains a unique chemical structure that makes it an interesting compound for researchers.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is not fully understood. However, it is believed that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cell proliferation. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is believed to act by disrupting the nervous system of insects, leading to paralysis and death.
Efectos Bioquímicos Y Fisiológicos
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been shown to have a range of biochemical and physiological effects. In vitro studies have found that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines. In vivo studies have found that 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can reduce tumor growth and improve survival rates in animal models. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been found to have low toxicity to mammals and birds, making it a potentially safer alternative to traditional insecticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It also has a wide range of potential applications, making it a versatile compound for researchers. However, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is a highly reactive compound that requires careful handling to ensure safety.
Direcciones Futuras
There are several future directions for research on 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. One potential area of research is the development of new anti-cancer drugs based on the structure of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. Another area of research is the development of new insecticides based on the insecticidal properties of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam. Additionally, further research is needed to fully understand the mechanism of action of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam and its potential side effects. Finally, research is needed to explore the potential uses of 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam in material science, such as the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam is a unique and versatile compound that has potential applications in various fields. Its anti-cancer and anti-inflammatory properties, insecticidal properties, and potential use in material science make it an interesting compound for researchers. While there is still much to be learned about 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam, its potential for future research is promising.
Métodos De Síntesis
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,5-dimethyl-3-hydroxy-2-methyl-2H-pyran-6-one with methyl isocyanate in the presence of a catalyst. The reaction yields 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has also been studied for its potential use as an anti-inflammatory agent. In agriculture, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been shown to have insecticidal properties. It has been found to be effective against a wide range of insect pests, including aphids, whiteflies, and spider mites. In material science, 4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
142438-62-8 |
|---|---|
Nombre del producto |
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methylcarbonyl)-gamma-butyrolactam |
Fórmula molecular |
C8H11NO5 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
methyl (1S,5R)-4-hydroxy-4,5-dimethyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-6-7(2,12)9-4(10)8(6,14-6)5(11)13-3/h12H,1-3H3,(H,9,10)/t6-,7?,8-/m0/s1 |
Clave InChI |
CVBAQIXFRBFEAQ-PPSBICQBSA-N |
SMILES isomérico |
C[C@]12[C@](O1)(C(=O)NC2(C)O)C(=O)OC |
SMILES |
CC12C(NC(=O)C1(O2)C(=O)OC)(C)O |
SMILES canónico |
CC12C(NC(=O)C1(O2)C(=O)OC)(C)O |
Sinónimos |
4,5-Dimethyl-3,4-epoxy-5-hydroxy-3-(methoxycarbonyl)-gamma-butyrolacta m |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



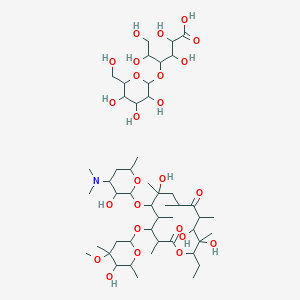
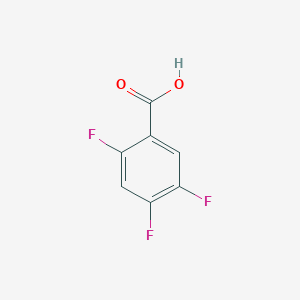
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
